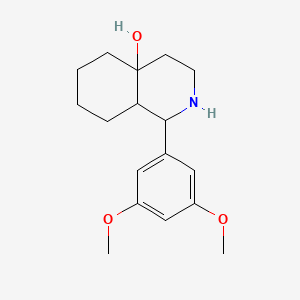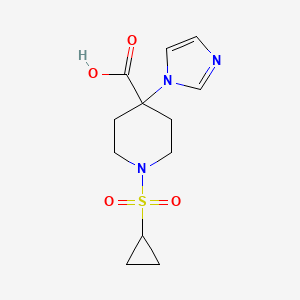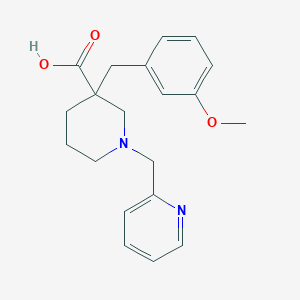
1-(3,5-dimethoxyphenyl)octahydro-4a(2H)-isoquinolinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,5-dimethoxyphenyl)octahydro-4a(2H)-isoquinolinol, also known as DOiQ, is a chemical compound that belongs to the class of isoquinoline alkaloids. DOiQ has been found to exhibit a wide range of biological activities, making it a potential candidate for use in various scientific research applications.
作用機序
The exact mechanism of action of 1-(3,5-dimethoxyphenyl)octahydro-4a(2H)-isoquinolinol is not fully understood. However, it is believed that this compound acts on the central nervous system by modulating the activity of various neurotransmitter systems, including the opioid and serotonin systems. This compound has been shown to have high affinity for the mu-opioid receptor, which is responsible for mediating the analgesic effects of opioids.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. For example, this compound has been shown to decrease the levels of pro-inflammatory cytokines, such as TNF-alpha and IL-1beta, in the brain and spinal cord. Additionally, this compound has been found to increase the levels of anti-inflammatory cytokines, such as IL-10. This compound has also been shown to increase the levels of the neurotransmitter serotonin in the brain, which could contribute to its analgesic effects.
実験室実験の利点と制限
One advantage of using 1-(3,5-dimethoxyphenyl)octahydro-4a(2H)-isoquinolinol in lab experiments is that it has been shown to have potent analgesic effects in animal models of pain, making it a useful tool for studying pain pathways and developing new pain medications. Additionally, this compound has been found to have anti-inflammatory and anti-oxidant properties, which could make it useful for the treatment of various inflammatory diseases. One limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which could make it difficult to interpret experimental results.
将来の方向性
There are several future directions for research on 1-(3,5-dimethoxyphenyl)octahydro-4a(2H)-isoquinolinol. One area of research could be to further elucidate its mechanism of action, which could lead to the development of more effective pain medications. Additionally, research could be conducted to investigate the potential use of this compound for the treatment of various inflammatory diseases. Finally, research could be conducted to investigate the potential use of this compound in combination with other drugs, which could lead to the development of more effective treatments for various diseases.
合成法
The synthesis of 1-(3,5-dimethoxyphenyl)octahydro-4a(2H)-isoquinolinol can be achieved through a series of chemical reactions. The starting material for the synthesis is 3,5-dimethoxyphenylacetonitrile, which is reacted with sodium borohydride in methanol to produce 3,5-dimethoxyphenylacetamide. The amide is then reduced with lithium aluminum hydride in ether to give this compound.
科学的研究の応用
1-(3,5-dimethoxyphenyl)octahydro-4a(2H)-isoquinolinol has been found to exhibit a wide range of biological activities, making it a potential candidate for use in various scientific research applications. For example, this compound has been shown to have potent analgesic effects in animal models of pain, suggesting that it may be useful for the development of new pain medications. Additionally, this compound has been found to have anti-inflammatory and anti-oxidant properties, which could make it useful for the treatment of various inflammatory diseases.
特性
IUPAC Name |
1-(3,5-dimethoxyphenyl)-2,3,4,5,6,7,8,8a-octahydro-1H-isoquinolin-4a-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO3/c1-20-13-9-12(10-14(11-13)21-2)16-15-5-3-4-6-17(15,19)7-8-18-16/h9-11,15-16,18-19H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMEBYIBYZUPXFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2C3CCCCC3(CCN2)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-chloro-N'-{[(phenylthio)acetyl]oxy}benzenecarboximidamide](/img/structure/B5495235.png)
![1-(4-{5-[(cyclohexylamino)methyl]-2-furyl}phenyl)ethanol hydrochloride](/img/structure/B5495239.png)
![5-{3-[2-(3,5-dimethylphenoxy)ethoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5495245.png)
![2-(4-fluorophenyl)-N-[3-(1H-tetrazol-5-yl)phenyl]acetamide](/img/structure/B5495249.png)
![2-[4-(3-chlorobenzyl)-1-piperazinyl]-N-cyclohexylacetamide](/img/structure/B5495269.png)
![4-[(2-chlorobenzyl)sulfonyl]morpholine](/img/structure/B5495279.png)
![N-{4-[(3-chlorobenzyl)oxy]phenyl}acetamide](/img/structure/B5495280.png)
![2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B5495283.png)

![1,6-dimethyl-N-[(1R*,2S*)-2-phenylcyclopropyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5495295.png)
![(3S*,4R*)-1-[2,4-dimethyl-5-(1H-1,2,4-triazol-1-ylmethyl)benzyl]-3-methoxypiperidin-4-amine](/img/structure/B5495297.png)

![2-({4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)imidazo[1,2-a]pyrimidine](/img/structure/B5495309.png)
![2-[(dimethylamino)methyl]-N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-N-methyl-1,3-thiazole-4-carboxamide](/img/structure/B5495318.png)